1,2-Benzenedisulfonyl fluoride
Description
Significance of Sulfonyl Fluorides in Contemporary Organic Synthesis and Chemical Biology
Sulfonyl fluorides have emerged as privileged functional groups in modern organic synthesis and chemical biology. rsc.orgthieme-connect.comnih.gov Their growing importance can be attributed to a unique balance of stability and reactivity. thieme-connect.comresearchgate.net Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable under many reaction conditions, yet they can be activated to react with nucleophiles under specific circumstances. rhhz.net This controlled reactivity is central to their utility.
In the realm of organic synthesis , sulfonyl fluorides are versatile building blocks. thieme-connect.comresearchgate.net They participate in a variety of transformations, including the formation of carbon-carbon, carbon-nitrogen, and carbon-fluorine bonds, as well as the construction of sulfur-containing linkages like sulfonamides and sulfonate esters. thieme-connect.comrhhz.net The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers, has significantly broadened the applications of sulfonyl fluorides, establishing them as key components in click chemistry for the rapid assembly of complex molecules. thieme-connect.comresearchgate.netrhhz.net
In chemical biology , sulfonyl fluorides have proven to be invaluable as chemical probes and covalent inhibitors for studying biological systems. rsc.orgnih.govsigmaaldrich.com Their biocompatibility and ability to react with a range of amino acid residues—including serine, threonine, lysine, tyrosine, cysteine, and histidine—make them ideal for labeling proteins and identifying new drug targets. rsc.orgnih.govsigmaaldrich.comenamine.net This context-specific reactivity allows for the covalent modification of proteins, providing insights into enzyme function, protein-protein interactions, and the identification of binding sites. rsc.orgnih.gov The stability of the sulfonyl fluoride group allows these molecules to navigate complex biological environments before reacting with their intended target. nih.gov
Overview of Isomeric Benzenedisulfonyl Fluorides in Advanced Chemical Research
Benzenedisulfonyl fluorides exist as three positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While all share the core benzenedisulfonyl fluoride structure, the spatial arrangement of the two sulfonyl fluoride groups significantly influences their chemical and physical properties, as well as their applications in advanced research.
The 1,2-Benzenedisulfonyl fluoride isomer is a solid with a melting point between 127-132 °C. sigmaaldrich.comsigmaaldrich.com It serves as a precursor in the synthesis of other fluorinated compounds, such as 2-fluorobenzenesulfonyl chloride. Its primary application lies in its use as a connector or building block in click chemistry, enabling the assembly of molecules linked by sulfate (B86663) groups. sigmaaldrich.comlookchem.comchemicalbook.com
The 1,3-Benzenedisulfonyl fluoride isomer is also a solid but with a lower melting point of 37-42 °C. sigmaaldrich.com This isomer has found utility as a reagent in deoxyazidation reactions, converting alcohols to azides, and as a coupling agent in the synthesis of amides, particularly those that are sterically hindered. enamine.net It is also used as a building block in SuFEx-driven click chemistry. chemicalbook.comsigmaaldrich.com
The differential reactivity and physical properties of these isomers, dictated by the positioning of the sulfonyl fluoride groups, allow for their distinct applications in organic synthesis and chemical biology. For instance, the proximity of the two sulfonyl fluoride groups in the 1,2-isomer can lead to unique reactivity and chelation effects not observed in the 1,3- or 1,4-isomers. The study of these isomers contributes to a deeper understanding of structure-activity relationships and the rational design of new reagents and functional molecules.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂O₄S₂ | sigmaaldrich.comsigmaaldrich.comuni.luvivanls.com |
| Molecular Weight | 242.22 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comvivanls.com |
| CAS Number | 115560-96-8 | sigmaaldrich.comsigmaaldrich.comvivanls.comchemsrc.com |
| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 127-132 °C | sigmaaldrich.comsigmaaldrich.com |
| Purity | 97% | sigmaaldrich.comsigmaaldrich.comchemsrc.com |
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 1,2-benzenedisulfonyl chloride with potassium fluoride. In one procedure, the reaction is carried out in acetonitrile (B52724) containing a crown ether, such as dibenzo-18-crown-6, at room temperature. google.com This process yields the desired this compound, which can then be purified by recrystallization from a solvent mixture like chloroform (B151607) and hexanes. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
115560-96-8 |
|---|---|
Molecular Formula |
C6H4F2O4S2 |
Molecular Weight |
242.2 g/mol |
IUPAC Name |
benzene-1,2-disulfonyl fluoride |
InChI |
InChI=1S/C6H4F2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H |
InChI Key |
DNXLZBKMVRTNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Benzenedisulfonyl Fluoride
Halogen Exchange Reactions for Fluorosulfonyl Group Installation
The most conventional and widely utilized method for synthesizing aryl sulfonyl fluorides is through halogen exchange, typically converting a more readily available sulfonyl chloride into the desired sulfonyl fluoride (B91410). rsc.orgresearchgate.net This approach is valued for its directness and often high efficiency.
The direct conversion of 1,2-benzenedisulfonyl dichloride to 1,2-benzenedisulfonyl fluoride is a primary example of the halogen exchange strategy. This transformation is typically achieved by treating the dichloride precursor with a suitable fluoride source. Commonly employed reagents for this purpose include alkali metal fluorides such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orgccspublishing.org.cn The reaction involves a nucleophilic substitution where the chloride atoms on the sulfonyl groups are displaced by fluoride ions. To circumvent issues like the hydrolysis of the sulfonyl fluoride product, which can occur with aqueous KF, Sharpless and co-workers developed an improved method using potassium bifluoride as the fluoride source, allowing the reaction to proceed efficiently under mild conditions. ccspublishing.org.cn
Table 1: Reagents for Halogen Exchange Fluorination
| Precursor | Fluoride Source | Typical Conditions | Product |
| 1,2-Benzenedisulfonyl dichloride | Potassium Fluoride (KF) | Aqueous solution or with a phase-transfer catalyst | This compound |
| 1,2-Benzenedisulfonyl dichloride | Potassium Bifluoride (KHF₂) | Biphasic mixture (e.g., MeCN/water), Room Temperature | This compound |
The efficacy of halogen exchange reactions using alkali metal fluorides is often hampered by the low solubility of salts like potassium fluoride in the aprotic organic solvents required to dissolve the sulfonyl chloride substrate. mdpi.com To overcome this limitation, phase-transfer catalysts (PTCs) are frequently employed. rsc.org
Phase-transfer catalysts, such as 18-crown-6 (B118740) ether or quaternary phosphonium (B103445) salts like tetraphenylphosphonium (B101447) bromide, facilitate the transfer of the fluoride anion from the solid or aqueous phase into the organic phase. mdpi.comoup.com The mechanism involves the catalyst complexing with the alkali metal cation (e.g., K⁺). For instance, the crown ether sequesters the potassium ion within its hydrophilic cavity, leaving the fluoride anion "naked" and highly nucleophilic. This catalyst-anion pair is soluble in the organic phase, allowing the fluoride ion to readily attack the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride and forming the more stable S-F bond. mdpi.com The displaced chloride ion then pairs with the cation-catalyst complex and returns to the initial phase, allowing the catalyst to repeat the cycle. This process significantly accelerates the reaction rate and allows for milder reaction conditions. rsc.orggoogle.com
Oxidative Approaches to Sulfonyl Fluoride Formation
Alternative synthetic routes move away from pre-formed sulfonyl chlorides and instead generate the sulfonyl fluoride moiety through oxidation of sulfur precursors in lower oxidation states, such as thiols. These methods can offer advantages in terms of precursor availability and procedural efficiency.
One-pot conversions from thiol derivatives, such as benzene-1,2-dithiol, provide a direct and efficient pathway to this compound. These methods involve the oxidation of the thiol groups and subsequent fluorination in a single procedure.
An electrochemical approach has been developed that avoids the need for external chemical oxidants. acs.org In this method, thiols or disulfides are used as starting materials with potassium fluoride (KF) serving as both the fluoride source and a supporting electrolyte. acs.orgtue.nl The reaction is carried out in an undivided electrochemical cell, where anodic oxidation facilitates the formation of the S-F bond. acs.org This environmentally benign process often displays a broad substrate scope and proceeds under mild conditions. acs.org
Chemical oxidation methods have also been reported. One such procedure involves the oxidation of heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to generate the corresponding sulfonyl chlorides in situ, which are then treated with KHF₂ to perform the Cl-F exchange. mdpi.com Another mild and practical method utilizes a DMSO/HBr system for the oxidative functionalization of thiols. This system generates a sulfonyl bromide intermediate, which can then be reacted with a nucleophilic fluoride source, such as tetrabutylammonium (B224687) fluoride (Bu₄NF), to yield the desired sulfonyl fluoride. nih.gov
Table 2: One-Pot Oxidative Syntheses of Sulfonyl Fluorides from Thiols
| Starting Material | Reagent System | Key Features |
| Thiol/Disulfide | Electrochemical oxidation, KF, Pyridine | Avoids external oxidants; mild conditions. acs.org |
| Thiol | 1. Aqueous Sodium Hypochlorite; 2. KHF₂ | Two-step, one-pot sequence. mdpi.com |
| Thiol | DMSO/HBr, then Bu₄NF | Mild conditions, versatile transformations. nih.gov |
Catalytic Strategies in Sulfonyl Fluoride Synthesis
Catalytic methods, particularly those employing transition metals, represent a modern and powerful strategy for the synthesis of aryl sulfonyl fluorides. These routes often allow for the construction of the C-SO₂F bond from a wider variety of aromatic precursors.
Transition-metal catalysis provides pathways to aryl sulfonyl fluorides from precursors like aryl halides, boronic acids, or diazonium salts. nih.govresearchgate.net These methods are particularly valuable for their functional group tolerance and potential for late-stage functionalization.
One prominent strategy involves the palladium-catalyzed sulfonylation of aryl bromides or iodides. nih.gov In this process, a palladium catalyst facilitates the reaction between the aryl halide and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The resulting arylsulfonyl intermediate is then treated in situ with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), to furnish the final aryl sulfonyl fluoride. nih.gov Willis and co-workers have also reported nickel-catalyzed methods to generate sulfonyl fluorides from aryl and heteroaryl boronic acids with DABSO. researchgate.net
Copper-catalyzed reactions have also been developed. For example, the fluorosulfurylation of aryl diazonium salts can be achieved using a copper catalyst. nih.govacs.org In a proposed mechanism, a Cu(I) species reduces the aryl diazonium salt to form an aryl radical. This radical then reacts with a SO₂ source, and subsequent steps involving the catalyst and a fluoride source yield the aryl sulfonyl fluoride. acs.org Bismuth-catalyzed conversions of aryl boronic acids to their corresponding sulfonyl fluorides have also been reported, offering a main-group catalysis alternative to transition metals. acs.org
Table 3: Examples of Transition-Metal Catalyzed Aryl Sulfonyl Fluoride Synthesis
| Catalyst System | Aryl Precursor | SO₂ Source | Fluorine Source |
| Palladium (Pd) | Aryl bromide/iodide | DABSO | NFSI nih.gov |
| Nickel (Ni) | Aryl boronic acid | DABSO | N/A (electrophilic fluorination) researchgate.net |
| Copper (Cu) | Aryl diazonium salt | DABSO | KFHF acs.org |
Radical-Mediated Syntheses and Fluorosulfurylation
The introduction of sulfonyl fluoride moieties through radical pathways and direct fluorosulfurylation represents a significant area of interest in synthetic organic chemistry. These methods often provide alternatives to traditional nucleophilic substitution reactions, which can sometimes be limited by the stability of the starting materials.
While specific radical-mediated methodologies for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of radical fluorosulfonylation can be extrapolated. These reactions typically involve the generation of a sulfonyl radical, which then undergoes a reaction with a fluorine source.
A common strategy for the synthesis of sulfonyl fluorides is the conversion of the corresponding sulfonyl chlorides. This transformation can be achieved using various fluorinating agents. One widely used method involves the use of potassium bifluoride (KHF2) in an aqueous solution. This halide exchange process is an effective way to produce sulfonyl fluorides from their more common chloride counterparts. nih.gov
Another approach involves the direct synthesis from sulfonic acids or their salts. A one-pot synthesis has been developed for the conversion of sulfonates to sulfonyl fluorides using cyanuric chloride and KHF2, with a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB). rsc.org This method offers a convenient and milder alternative to harsher traditional methods.
Furthermore, oxidative fluorination of thiols and disulfides presents a viable route to sulfonyl fluorides. For instance, a carbamate-mediated method for synthesizing benzenesulfonyl fluorides utilizes Selectfluor™ for the oxidation and fluorination steps. nih.gov This approach is particularly useful when dealing with substrates containing other sensitive functional groups. nih.gov Although a direct application to 1,2-benzenedithiol (B97157) for the synthesis of this compound is not explicitly detailed, the underlying principle of oxidative fluorination of a sulfur-containing precursor is a relevant synthetic strategy.
The table below summarizes potential starting materials and reagents that could be employed in the synthesis of this compound based on established methodologies for analogous compounds.
Table 1: Potential Synthetic Pathways to this compound
| Starting Material | Reagent(s) | Reaction Type |
| Benzene-1,2-disulfonyl chloride | KHF₂ | Halide Exchange |
| Benzene-1,2-disulfonic acid | Cyanuric chloride, KHF₂, TBAB | One-pot Conversion |
| 1,2-Benzenedithiol | Oxidizing agent, Fluorinating agent (e.g., Selectfluor™) | Oxidative Fluorination |
It is important to note that while these methods are established for the synthesis of various sulfonyl fluorides, their specific application to the synthesis of this compound may require optimization of reaction conditions.
Reactivity and Reaction Mechanisms of 1,2 Benzenedisulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click reactions, a concept introduced by Nobel Laureate K. Barry Sharpless. nih.gov Click chemistry reactions are characterized by their high yields, modularity, wide scope, and simple, often aqueous, reaction conditions. springernature.commdpi.com Sulfonyl fluorides like 1,2-benzenedisulfonyl fluoride are ideal reagents for SuFEx due to their unique balance of stability and latent reactivity. nih.govnih.gov
The core principle of SuFEx is the reliable, base-catalyzed exchange of the fluoride on a sulfur(VI) center with a nucleophile. researchgate.net The reaction is driven by the formation of a highly stable bond between the nucleophile and the sulfuryl moiety (-SO₂-), and the release of a stable fluoride ion. springernature.com
The mechanism is initiated by the attack of a nucleophile (often a deprotonated phenol (B47542) or amine) on the electrophilic sulfur atom. The reaction proceeds through a trigonal bipyramidal intermediate or transition state, leading to the displacement of the fluoride ion. researchgate.net The stability of the leaving fluoride ion is crucial; in protic solvents like water, it is stabilized by hydrogen bonding. springernature.comnih.gov The process can be catalyzed by silylating agents (forming a stable Si-F bond) or protons, which form the stable bifluoride ion [F-H-F]⁻, preventing the back-reaction. springernature.com
Benzenedisulfonyl fluorides, such as the related isomer benzene-1,3-disulfonyl fluoride (BDSF), have been demonstrated as effective reagents in SuFEx-driven transformations. acs.org For example, BDSF has been used for the deoxyazidation of alcohols, showcasing the robust reactivity of the sulfonyl fluoride groups. acs.org As a bifunctional linker, this compound can be used to connect two different molecular entities or to create polymers and molecular networks through SuFEx reactions.
The exceptional stability of sulfonyl fluorides in aqueous environments, coupled with their specific reactivity towards certain nucleophiles under physiological conditions, makes them outstanding tools for chemical biology. nih.gov They are particularly useful as "warheads" for covalent inhibitors and as probes for labeling biomolecules. nih.govnih.gov
Sulfonyl fluorides can react with nucleophilic amino acid residues on proteins, such as tyrosine, lysine, serine, histidine, and threonine. springernature.comnih.gov This reactivity is highly dependent on the local microenvironment of the protein, which can activate the sulfonyl fluoride for reaction. researchgate.net This context-dependent reactivity allows for the development of highly selective covalent probes and inhibitors. nih.gov
The bifunctional nature of this compound makes it a potential cross-linking agent, capable of covalently linking different proteins or different domains within a single protein. Furthermore, its ability to participate in SuFEx reactions allows for its use in conjugating small molecules, such as fluorescent dyes or drugs, to proteins and other biomolecules like DNA. the-innovation.org
| Application Area | Description | Example Biomolecule Targets |
| Covalent Inhibition | Irreversible binding to an enzyme's active site to block its function. | Tyrosyl-DNA phosphodiesterase 1 (TDP1), Dihydrofolate reductase (DHFR) springernature.com |
| Activity-Based Probes | Labeling and identifying classes of enzymes based on their catalytic activity. | Serine proteases, Guanine deaminase (GAH) springernature.com |
| Bioconjugation | Linking molecules (e.g., drugs, dyes) to biomolecules for imaging or therapeutic purposes. | Bovine Serum Albumin (BSA), single-stranded DNA the-innovation.org |
| Protein Cross-linking | Connecting different protein chains or domains to study protein-protein interactions. | Proteins with accessible Lysine or Tyrosine residues |
Electrochemical Behavior and Redox Mechanisms
Detailed studies on the electrochemical behavior and redox mechanisms specifically for this compound are not present in the available literature. Research in this area has been conducted on other arylsulfonyl fluorides and related isomers, but not on the 1,2-disubstituted compound.
Analysis of Electron Transfer Processes: ECE and EE Mechanisms
No experimental or theoretical analysis of electron transfer processes, such as ECE (Electron transfer-Chemical step-Electron transfer) or EE (two consecutive Electron transfers), for this compound has been found. For context, the electrochemical reduction of other related compounds, such as nitro-substituted benzenesulfonyl chlorides, has been studied, revealing complex dissociative electron transfer mechanisms that are influenced by the substituent positions. scholaris.ca However, this information cannot be directly extrapolated to this compound without specific experimental data.
Cyclic Voltammetry and Numerical Modeling of Electrochemical Transformations
There are no published cyclic voltammograms or numerical modeling studies for the electrochemical transformations of this compound. Such analyses are crucial for understanding the redox potentials and the kinetics of electron transfer, but this specific compound has not been the subject of such an investigation in the reviewed literature.
Advanced Applications and Functionalization of 1,2 Benzenedisulfonyl Fluoride
Role as a Precision Chemical Connector and Linker in Molecular Architectures
The sulfonyl fluoride (B91410) group is recognized for its unique combination of stability and reactivity, making it an excellent electrophilic handle for click chemistry. sigmaaldrich.com These characteristics allow sulfonyl fluoride-containing molecules to act as versatile connectors, forming robust linkages with various nucleophiles. sigmaaldrich.com
Assembly of Complex Small Molecules via SO₂-Linkages
The fundamental reactivity of the sulfonyl fluoride moiety allows it to serve as a connector for assembling molecules through stable sulfonate or sulfonamide bonds. sigmaaldrich.com In principle, the bifunctional nature of 1,2-benzenedisulfonyl fluoride allows it to act as a linker, connecting two separate molecular entities. This approach, which utilizes the formation of sulfate (B86663) or sulfonate ester linkages, offers a valuable alternative to more common connecting strategies that rely on amide or phosphate (B84403) groups. sigmaaldrich.comlookchem.combiocompare.com
The general application for sulfonyl fluoride motifs involves their use in linking small molecules to biomolecules like proteins or nucleic acids. sigmaaldrich.combiocompare.com While specific, detailed research on the use of the 1,2-isomer for constructing complex small-molecule architectures via SO₂-linkages is not extensively reported, its structural potential remains. The close proximity of the two sulfonyl fluoride groups in the ortho position could be exploited to create constrained molecular architectures or to chelate specific targets.
SuFEx-Mediated Organic Transformations Beyond Conventional Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry encompasses a range of transformations that go beyond simple molecular linkage, enabling powerful functional group interconversions. nih.gov These reactions leverage the unique reactivity of the S-F bond to achieve transformations that can be challenging with other methods.
Deoxyazidation Reactions of Hydroxy Groups
The conversion of alcohols to azides is a critical transformation in organic synthesis, providing access to building blocks for triazole synthesis via click chemistry. nih.gov Recent advancements have utilized SuFEx reagents to facilitate the deoxyazidation of primary and secondary alcohols. nih.govenamine.net This methodology typically involves the synergistic interaction between a disulfonyl fluoride reagent and an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN₃) under mild conditions. nih.govenamine.net
However, published research on SuFEx-driven deoxyazidation reactions has primarily focused on the use of 1,3-benzenedisulfonyl fluoride (BDSF) and benzene-1,3,5-trisulfonyl fluoride (BTSF). nih.govenamine.netenamine-genez.comresearchgate.net In these cases, the alcohol is activated by forming a sulfonate intermediate, which is then displaced by the azide. enamine.net There is currently a lack of specific, published research demonstrating the application of This compound for this particular transformation. Other reagents, such as N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), have also been developed for the direct deoxyazidation of alcohols. nih.govresearchgate.net
Interface Engineering and Surface Functionalization
The modification of material surfaces is crucial for developing advanced technologies in electronics, materials science, and energy storage. The controlled fabrication of thin, well-ordered molecular layers can dramatically alter the physicochemical properties of a surface.
Fabrication of Self-Assembled Monolayers (SAMs) on Material Surfaces
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate, allowing for precise control over interfacial properties. nih.gov These monolayers can be used to passivate surfaces, control wetting, or direct the growth of subsequent layers. nih.govresearchgate.net
In the context of battery technology, SAMs have been used to engineer the solid electrolyte interphase (SEI) on anodes to promote stability and prevent dendrite formation. researchgate.netnih.gov Research has shown that a self-assembled monolayer of electrochemically active 1,3-benzenedisulfonyl fluoride on a copper current collector can lead to the uniform seeding of lithium and the formation of a stable, LiF-rich SEI layer. researchgate.netnih.gov There are no specific research findings available that describe the fabrication or application of self-assembled monolayers using This compound . The potential for this isomer to form SAMs would depend on its adsorption characteristics on a given substrate, which has not been documented.
Applications in Electrochemical Devices and Surface Passivation
The ever-increasing demand for high-performance energy storage systems has propelled research into novel electrolyte additives and surface modification agents that can enhance the stability and efficiency of electrochemical devices, particularly lithium-ion batteries. In this context, this compound has emerged as a compound of interest due to its potential to form stable passivation layers on electrode surfaces. While direct and extensive research specifically on the 1,2-isomer is still developing, significant insights can be drawn from studies on its close structural isomer, 1,3-benzenedisulfonyl fluoride. The findings for the 1,3-isomer strongly suggest analogous applications and functionalities for this compound in creating robust solid electrolyte interphases (SEI) and protecting electrode materials.
The core principle behind the application of benzenedisulfonyl fluorides in batteries lies in their ability to electrochemically decompose and form a thin, uniform, and mechanically stable passivation layer on the surface of the anode, particularly the current collector. This layer, rich in lithium fluoride (LiF), is crucial for preventing the formation of lithium dendrites—needle-like structures that can grow during repeated charging and discharging, leading to short circuits and battery failure. researchgate.netnih.govresearchgate.netresearchgate.net
Research on 1,3-benzenedisulfonyl fluoride has demonstrated its effectiveness in creating a self-assembled monolayer (SAM) on copper current collectors. researchgate.netresearchgate.netresearchgate.net This SAM acts as a template for the uniform deposition of lithium and contributes to the formation of a highly stable SEI. This SEI layer possesses a desirable multilayered structure with a LiF-rich inner phase and an amorphous outer layer. nih.govresearchgate.net This structure effectively seals the lithium surface, suppressing corrosion and minimizing the self-discharge of the battery. nih.govresearchgate.net Given the similar chemical functionalities of the sulfonyl fluoride groups, it is hypothesized that this compound would behave similarly, participating in the formation of a protective and performance-enhancing SEI.
The formation of a high-quality, ionically conductive passivation layer is a key factor in achieving stable and high-performance batteries. ornl.gov Fluorinated compounds, in general, are known to contribute to the formation of robust SEI layers. ornl.govnih.gov The decomposition of sulfonyl fluorides at the electrode surface is expected to generate beneficial inorganic components like LiF. ornl.govustb.edu.cn
The table below summarizes the anticipated effects and observed data for benzenedisulfonyl fluoride isomers when used in lithium-ion batteries, drawing from research on the 1,3-isomer as a strong predictive model for the 1,2-isomer.
| Parameter | Observed/Anticipated Effect with Benzenedisulfonyl Fluoride | Research Findings (on 1,3-isomer) |
| SEI Composition | Formation of a LiF-rich inner layer and an amorphous organic outer layer. nih.govresearchgate.net | Cryo-TEM has shown a multilayered SEI with LiF and Li₂CO₃ nanocrystals embedded in an amorphous matrix. nih.gov |
| Anode Protection | Suppression of lithium dendrite growth and uniform lithium deposition. researchgate.netresearchgate.netresearchgate.net | Self-assembled monolayer on Cu leads to uniform Li seeding. researchgate.netresearchgate.netresearchgate.net |
| Electrochemical Stability | Enhances the stability of the electrolyte at the electrode interface. researchgate.netacademie-sciences.fr | The presence of a stable SEI improves cycling stability. |
| Corrosion Prevention | Passivation layer minimizes corrosion of the lithium metal anode. nih.govresearchgate.net | Galvanic corrosion and self-discharge are suppressed. nih.govresearchgate.net |
The following table outlines the expected impact on key electrochemical performance metrics based on the function of benzenedisulfonyl fluoride as a surface passivating agent.
| Performance Metric | Expected Impact of this compound | Rationale |
| Coulombic Efficiency | Increased | A stable SEI reduces the irreversible loss of lithium ions during cycling. |
| Cycle Life | Extended | Suppression of dendrite growth and electrode degradation leads to longer battery life. |
| Rate Capability | Potentially Improved | A thin and uniform SEI with good ionic conductivity can facilitate faster Li-ion transport. |
| Safety | Enhanced | Preventing dendrite formation mitigates the risk of internal short circuits. |
Spectroscopic and Computational Characterization in Research on 1,2 Benzenedisulfonyl Fluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2-Benzenedisulfonyl fluoride (B91410), providing detailed information about the fluorine and hydrogen atoms within the molecule.
High-Resolution ¹⁹F NMR for Fluorosulfonyl Group Elucidation
Fluorine-19 NMR (¹⁹F NMR) is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For sulfonyl fluorides, the ¹⁹F chemical shifts typically appear in a characteristic range. In the case of 1,2-Benzenedisulfonyl fluoride, the two fluorine atoms attached to the sulfonyl groups are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. A reported ¹⁹F NMR spectrum showed a singlet at approximately 64.5 ppm. google.com This chemical shift is consistent with the values observed for other aromatic sulfonyl fluorides. The absence of coupling in the ¹⁹F spectrum under normal acquisition conditions confirms the structural symmetry of the two -SO₂F groups. The precise chemical shift provides critical information about the electronic environment of the fluorine atoms, which is influenced by the electron-withdrawing nature of the sulfonyl groups and the aromatic ring. alfa-chemistry.com
Table 1: ¹⁹F NMR Data for Benzenedisulfonyl Fluoride Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Reference |
| This compound | Not specified | 64.5 | s | google.com |
| 1,3-Benzenedisulfonyl fluoride | Not specified | 65.8 | s | google.com |
| 4-Fluoro-1,3-benzenedisulfonyl fluoride | Not specified | 66.0, 63.8 | s, d | google.com |
This table is interactive. Click on the headers to sort the data.
¹H NMR for Aromatic Proton Analysis and Structural Confirmation
Proton NMR (¹H NMR) is used to analyze the hydrogen atoms on the benzene (B151609) ring, further confirming the structure of this compound. The aromatic region of the spectrum displays a characteristic pattern for the ortho-disubstituted benzene ring. The four aromatic protons are not chemically equivalent and typically appear as a complex multiplet or as distinct sets of signals. For this compound, the aromatic protons exhibit an AA'BB' pattern, with signals observed at approximately δ 8.1 and 8.5 ppm. google.com This pattern is indicative of the symmetric ortho-substitution on the benzene ring. The downfield chemical shifts of these protons are a result of the strong electron-withdrawing effect of the two adjacent sulfonyl fluoride groups.
Table 2: ¹H NMR Data for Benzenedisulfonyl Fluoride Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Reference |
| This compound | Not specified | 8.1, 8.5 | AA'BB' pattern | google.com |
| 1,3,5-Benzenetrisulfonyl fluoride | CDCl₃ | 7.6 (m, 2H), 7.25 (tt, 1H) | m, tt | google.com |
| 4-Fluoro-1,3-benzenedisulfonyl fluoride | Not specified | 8.6 (dd, 1H), 8.47 (ddd, 1H), 7.7 (t, 1H) | dd, ddd, t | google.com |
This table is interactive. Click on the headers to sort the data.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. While specific Raman data for this compound is not extensively detailed in the provided search results, it is a valuable technique for studying the vibrational modes of the molecule, including the symmetric stretching of the S-F and S=O bonds, as well as the vibrations of the benzene ring. mdpi.comresearchgate.netlbt-scientific.com
Table 3: Vibrational Spectroscopy Data for this compound
| Spectroscopic Technique | Functional Group | Characteristic Peak (cm⁻¹) | Reference |
| Infrared (IR) | --SO₂F | 1215 | google.com |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, providing definitive confirmation of its elemental composition. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C₆H₄F₂O₄S₂), which is 242.22 g/mol . lookchem.combiocompare.com The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic sulfonyl compounds involve the loss of SO₂, F, or the entire sulfonyl fluoride group. miamioh.edulibretexts.org Analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the connectivity of the atoms.
Advanced Surface Characterization Techniques for Modified Interfaces
When this compound is used to modify surfaces, advanced characterization techniques are essential to confirm its presence and understand the nature of the newly formed interface.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rsc.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. ipfdd.de
For a surface modified with this compound, XPS analysis would be employed to confirm the covalent attachment and determine the chemical environment of the constituent atoms. The analysis would focus on the high-resolution spectra of the Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p), and Fluorine (F 1s) core levels.
Elemental Composition: The presence of strong fluorine and sulfur signals, in addition to carbon and oxygen, would confirm the presence of the molecule on the surface.
Chemical State Analysis: The binding energy of each element provides information about its oxidation state and local chemical environment. For instance, the S 2p peak for a sulfonyl group (-SO₂-) would appear at a higher binding energy compared to sulfide (B99878) (S²⁻) due to the highly oxidizing environment created by the oxygen and fluorine atoms. The F 1s peak is typically sharp and symmetrical. thermofisher.com While fluorine induces significant chemical shifts in other elements, the shifts within the F 1s peak for different organic fluorine environments are often small. thermofisher.com
The following table illustrates the expected binding energy ranges for the elements in this compound when analyzed by XPS.
| Element (Core Level) | Expected Binding Energy (eV) | Information Gleaned |
|---|---|---|
| C 1s | ~284.8 - 286.0 | Corresponds to C-C bonds in the benzene ring and C-S bonds. |
| S 2p | ~168.0 - 170.0 | Indicates sulfur in a high oxidation state (S⁶⁺), characteristic of a sulfonyl group (-SO₂F). |
| O 1s | ~532.0 - 534.0 | Represents oxygen double-bonded to sulfur in the sulfonyl groups. |
| F 1s | ~687.0 - 689.0 | Confirms the presence of the S-F bond, characteristic of a sulfonyl fluoride. researchgate.net |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. espublisher.com In the context of this compound, DFT studies are instrumental in predicting its chemical behavior, reaction mechanisms, and electronic properties without the need for direct experimental investigation, which can be complex or hazardous.
DFT calculations are widely used to map out the potential energy surface of a chemical reaction. This allows researchers to identify the most likely reaction pathway by calculating the energies of reactants, intermediates, transition states, and products. researchgate.netpku.edu.cn For reactions involving sulfonyl fluorides, such as nucleophilic substitution (a key reaction in SuFEx chemistry), DFT can elucidate whether the reaction proceeds through a concerted mechanism or a stepwise addition-elimination pathway. d-nb.infonih.gov
Calculations can determine the activation energy (the energy barrier that must be overcome for the reaction to occur), which is crucial for predicting reaction rates and conditions. For example, a DFT study on the reaction of a sulfonyl fluoride with a nucleophile would involve optimizing the geometries of all species along the reaction coordinate and calculating their corresponding free energies. researchgate.net
The table below provides a hypothetical reaction profile for a nucleophilic attack on one of the sulfonyl fluoride groups of this compound, illustrating the type of data generated from DFT calculations.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 (Reference) |
| Transition State (TS1) | Highest energy point on the reaction pathway | +25.5 |
| Intermediate | A stable species formed during the reaction (if any) | +5.2 |
| Products | Substituted product + Fluoride ion | -10.8 |
DFT is also employed to calculate fundamental electronic properties that govern the reactivity of a molecule. osti.gov For this compound, these parameters can predict its behavior as an electrophile.
Key parameters include:
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the LUMO is indicative of a molecule's ability to accept electrons, making it a key indicator of electrophilicity. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule. espublisher.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show highly positive potential around the sulfur atoms, confirming them as the primary sites for nucleophilic attack.
Natural Population Analysis (NPA): This analysis provides the charge distribution on an atomic level, quantifying the electrophilicity of specific atoms.
The following table summarizes key electronic parameters that can be predicted by DFT for this compound and their implications.
| Parameter | Typical Predicted Value (Illustrative) | Significance for Reactivity |
|---|---|---|
| LUMO Energy | -1.5 eV | A low LUMO energy indicates a strong electrophile, readily accepting electrons. |
| HOMO-LUMO Gap | 5.0 eV | A larger gap generally suggests higher kinetic stability and lower reactivity. |
| NPA Charge on Sulfur | +2.8 | A high positive charge confirms the sulfur atom as a strong electrophilic center. |
| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Numerical Modeling in Electrochemistry
The electrochemical behavior of sulfonyl compounds, including their reduction and oxidation potentials, is an area of active research. sioc-journal.cnresearchgate.net Numerical modeling, often used in conjunction with experimental techniques like cyclic voltammetry, provides a deeper understanding of the mechanisms of electron transfer processes. scispace.com
For this compound, numerical simulations could be used to model its electrochemical reduction. This would involve simulating the cleavage of the sulfur-fluorine or carbon-sulfur bonds upon electron transfer. Such models can help distinguish between different complex reaction mechanisms, such as an ECE (Electron transfer-Chemical step-Electron transfer) or an EE (two separate Electron transfers) mechanism. scispace.com By fitting simulated voltammograms to experimental data, researchers can extract kinetic and thermodynamic parameters for each step of the electrochemical process. This approach is valuable for designing electrosynthetic routes that utilize this compound as a precursor. acs.org
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable "SO₂F" Reagents and Sources
A primary focus of current research is the development of safer and more environmentally friendly methods for synthesizing sulfonyl fluorides. eurekalert.orgsciencedaily.com Historically, the synthesis of these compounds often relied on hazardous reagents such as highly toxic and difficult-to-handle sulfuryl fluoride (B91410) (SO₂F₂) gas or corrosive potassium bifluoride (KHF₂). eurekalert.orgacs.org This has spurred the development of novel reagents and protocols that are more amenable to large-scale production and align with the principles of green chemistry.
Recent breakthroughs include:
Aqueous Synthesis: Methodologies have been developed for the sustainable synthesis of sulfonyl fluorides in water, a benign reaction medium. digitellinc.com By utilizing surfactant-based catalytic systems, good conversion rates from sulfonyl chlorides to sulfonyl fluorides have been achieved, minimizing the reliance on toxic organic solvents. digitellinc.com
Potassium Fluoride (KF) as a Fluorine Source: New protocols utilize the inexpensive and less hazardous KF as the sole fluorine source. acs.orgacs.org In combination with green oxidants like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), thiols and disulfides can be efficiently converted into a wide range of sulfonyl fluorides. sciencedaily.comacs.org These methods are notable for producing only non-toxic salts like NaCl and KCl as by-products, greatly reducing the environmental impact. eurekalert.orgsciencedaily.com
Solid SO₂F₂ Surrogates: To circumvent the direct handling of gaseous SO₂F₂, solid reagents that can generate it ex situ or act as direct fluorosulfonylating agents have been developed. nih.govacs.org For instance, 1,1'-sulfonyldiimidazole (B1293689) can be used in a two-chamber reactor to produce near-stoichiometric amounts of SO₂F₂ gas for immediate use. acs.org Another approach involves the development of a simplified, SO₂F₂-free synthesis for "desmethyl SuFEx-IT," a solid FO₂S-donor, from inexpensive starting materials, making the process more cost-effective and safer. nih.gov
These advancements are moving the field away from hazardous traditional reagents toward more sustainable and scalable production of sulfonyl fluorides.
| Reagent/Method | Key Advantage | By-products | Reference |
| Surfactant-based catalysis in water | Avoids toxic organic solvents | - | digitellinc.com |
| KF / NaOCl·5H₂O with thiols/disulfides | Green, low-cost, safe | NaCl, KCl | eurekalert.orgsciencedaily.comacs.org |
| 1,1'-Sulfonyldiimidazole | Avoids direct handling of SO₂F₂ gas | - | acs.org |
| Desmethyl SuFEx-IT (SO₂F₂-free synthesis) | Solid, safer, cost-effective | - | nih.gov |
Exploration of New Catalytic Systems for Selective Transformations of 1,2-Benzenedisulfonyl Fluoride
The past decade has seen significant growth in the development of catalytic systems for transformations involving sulfur(VI) fluorides. nih.govnih.govclaremont.edu Catalysis is key to controlling the reactivity of the S-F bond, enabling transformations under milder conditions and with greater selectivity. nih.gov For a bifunctional molecule like this compound, selective catalysis could allow for stepwise functionalization of the two -SO₂F groups, opening pathways to complex molecular architectures.
Promising catalytic strategies include:
Base Catalysis: Organic bases are widely used to facilitate SuFEx reactions. nih.gov Nitrogen and phosphorus bases like 4-(dimethylamino)pyridine (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have proven effective. nih.govnih.govrsc.org More recently, hindered guanidine (B92328) bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) have been shown to be excellent catalysts, especially in combination with silylating agents. nih.gov N-Heterocyclic carbenes (NHCs) have also been reported as effective organocatalysts. acs.org
Bifluoride Catalysis: Bifluoride salts ([FHF]⁻) have emerged as highly powerful catalysts for the SuFEx reaction between aryl silyl (B83357) ethers and sulfonyl fluorides. polympart.com They are significantly more active than many organosuperbases, allowing for very low catalyst loadings (down to 0.05 mol%). polympart.com The formation of the stable bifluoride anion can serve as a thermodynamic sink for the released fluoride ion, driving the reaction forward. acs.org
Lewis Acid Catalysis: Metal salts can act as Lewis acids to activate the S-F bond. Calcium triflimide (Ca(NTf₂)₂), for example, has been shown to mediate the conversion of sulfonyl fluorides to sulfonamides. nih.govhmc.edu Mechanistic studies suggest that the calcium ion coordinates to the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom. hmc.edu While initial studies required stoichiometric amounts, recent work has moved towards achieving catalytic turnover. hmc.edu
Metal-Catalyzed Synthesis: While much of SuFEx chemistry is metal-free, catalytic strategies for the synthesis of aryl sulfonyl fluorides often employ metals. acs.org These include copper-catalyzed fluorosulfurylation of aryl diazonium salts and palladium-catalyzed methods coupling aryl halides or triflates with an SO₂ surrogate. nih.govacs.org
The exploration of these diverse catalytic systems will be crucial for unlocking the full synthetic potential of this compound, enabling its use in controlled, selective chemical transformations.
Expansion of SuFEx Applications in Chemical Biology and Drug Discovery
The sulfonyl fluoride moiety is increasingly recognized for its utility in chemical biology and drug discovery. nih.gov This is due to its unique combination of stability under physiological conditions and its ability to react selectively with nucleophilic residues on proteins. nih.govsigmaaldrich.com The SuFEx reaction provides a robust and biocompatible method for forging stable links between molecules, making it ideal for these applications. nih.govbldpharm.com
Key areas of expansion include:
Covalent Inhibitors and Probes: Sulfonyl fluorides serve as effective "warheads" for covalent inhibitors, forming stable bonds with nucleophilic amino acid residues such as tyrosine, lysine, histidine, and serine. nih.govbldpharm.com This broad reactivity profile is an advantage over more traditional covalent modifiers that often target only cysteine. bldpharm.com The stability of the resulting linkage is crucial for potent and long-lasting inhibition.
High-Throughput Drug Discovery: SuFEx chemistry is being integrated into high-throughput screening and hit-to-lead optimization platforms. jk-sci.com The modular nature of the reaction allows for the rapid assembly of large libraries of diverse compounds from a set of "SuFExable" hubs and building blocks. jk-sci.comresearchgate.net Bifunctional linkers like this compound could be used to connect two different pharmacophores, creating novel bivalent drugs or probes.
Late-Stage Functionalization: The reliability and functional group tolerance of the SuFEx reaction make it suitable for the late-stage functionalization of complex molecules and drug candidates. nih.gov Recently, benzene-1,3-disulfonyl fluoride (BDSF), a close isomer of this compound, was used in a reliable and scalable synthesis of alkyl azides from alcohols, a key transformation for further "click" modifications. nih.govresearchgate.net
The continued application of SuFEx in these areas promises to accelerate the discovery of new therapeutic agents and biological tools.
Integration into Advanced Materials Science for Functional Applications
The same properties that make SuFEx attractive for drug discovery—robustness, efficiency, and modularity—also make it a powerful tool for polymer and materials science. nih.gov The reaction can be used to create highly stable sulfate (B86663) and sulfonate linkages, forming the backbone of novel polymers with tailored properties.
Current and future applications in materials science include:
Polysulfate and Polysulfonate Synthesis: SuFEx polymerization, often catalyzed by bifluoride salts, allows for the synthesis of high molecular weight polysulfates and polysulfonates (ranging from 20 to 140 kDa). nih.govpolympart.com These reactions exhibit excellent functional group tolerance and can produce polymers with narrow polydispersity. polympart.com The use of bifunctional monomers like this compound in step-growth polymerization with bis-phenols could lead to new classes of aromatic polymers with unique thermal and mechanical properties.
Degradable Functional Polymers: Research has demonstrated that polymers created via SuFEx chemistry can be designed to be degradable under mild conditions. nih.gov This offers an environmentally attractive feature for the development of sustainable functional materials. nih.gov
Post-Polymerization Modification: SuFEx chemistry is an effective method for the post-polymerization modification of materials, allowing for the introduction of specific functional groups onto a pre-formed polymer backbone. polympart.com This enables the fine-tuning of material properties for specific applications.
The integration of this compound as a rigid, bifunctional monomer into these polymerization strategies could yield advanced materials with applications in electronics, membranes, and high-performance engineering plastics.
Deepening Theoretical and Mechanistic Understanding of Sulfur(VI) Fluoride Chemistry
As the applications of SuFEx chemistry expand, a deeper theoretical and mechanistic understanding of the underlying reactions becomes increasingly important for the rational design of new catalysts and processes. nih.govclaremont.eduacs.org Current research employs a combination of computational and experimental techniques to elucidate the intricate details of S-F bond activation and exchange.
Key areas of investigation include:
Catalytic Mechanisms: Studies are focused on distinguishing between different mechanistic pathways in base-catalyzed reactions. nih.govacs.org For example, it is often unclear whether a base like DBU activates the sulfonyl fluoride directly via nucleophilic attack on the sulfur atom or activates a co-reactant like a silyl ether. nih.govclaremont.edu Density Functional Theory (DFT) calculations and kinetic studies are being used to probe these possibilities. hmc.eduacs.orgclaremont.edu
Role of Intermediates: The role of key intermediates, such as the highly stable bifluoride ion ([FHF]⁻), is a subject of intense study. acs.org The formation of this ion can act as a catalytic driving force in protic systems. acs.org Understanding how different cations and solvent environments affect these intermediates is crucial for optimizing reaction conditions. polympart.com
Reaction Energetics and Transition States: Computational studies are providing insight into the reaction barriers and transition state structures. hmc.eduacs.org For the reaction of methanesulfonyl fluoride with methylamine, an Sₙ2-type mechanism was identified. acs.org In Lewis acid-mediated SuFEx, transition state analysis revealed a two-point contact between the calcium catalyst and the substrate, which simultaneously activates the sulfur center and stabilizes the leaving fluoride. hmc.edu
Redox Properties: While the Lewis acid/base reactivity of sulfur(VI) fluorides is well-studied, their stability and reactivity in single-electron transfer processes are less understood. digitellinc.com Electroanalytical and computational methods are being used to assess the redox potentials of various S(VI) fluorides to identify new reaction pathways and develop novel radical-based synthons. digitellinc.com
A more profound theoretical framework will enable chemists to predict reactivity, design more efficient catalysts, and expand the scope of SuFEx chemistry to new frontiers. nih.govacs.org
Q & A
Basic: What are the established laboratory protocols for synthesizing 1,2-Benzenedisulfonyl fluoride?
This compound is typically synthesized via nucleophilic substitution of its chloride analog (1,2-benzenedisulfonyl chloride) using anhydrous potassium fluoride (KF) or sodium fluoride (NaF) in aprotic solvents like dichloromethane or acetonitrile. The reaction is conducted under reflux (40–60°C) for 12–24 hours with rigorous exclusion of moisture. Post-synthesis purification involves vacuum distillation or recrystallization from non-polar solvents to achieve >98% purity. This method parallels the synthesis of 1,3-benzenedisulfonyl azide, where sodium azide replaces fluoride .
Basic: What safety measures are essential when handling this compound in experimental settings?
Critical precautions include:
- Personal Protective Equipment (PPE): Corrosion-resistant gloves (nitrile), safety goggles, and lab coats.
- Engineering Controls: Conduct reactions in fume hoods with local exhaust ventilation to avoid inhalation.
- Emergency Protocols: Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation.
- Storage: Airtight containers in dry, cool environments away from metals to prevent corrosion .
Advanced: How do researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?
Ambiguities in NMR data (e.g., δ 7.90–8.52 ppm for aromatic protons in related sulfonyl compounds) are resolved by:
- Multi-Technique Validation: Cross-referencing ¹H/¹³C NMR with FT-IR (sulfonyl stretching at 1350–1150 cm⁻¹) and high-resolution mass spectrometry (HRMS).
- Advanced NMR Methods: 2D techniques (HSQC, HMBC) clarify coupling patterns.
- Computational Chemistry: Density Functional Theory (DFT) simulations predict chemical shifts, aligning with experimental data .
Advanced: What strategies optimize the stability of this compound in aqueous reaction systems?
To minimize hydrolysis:
- Anhydrous Conditions: Use molecular sieves or inert gas (N₂/Ar) atmospheres.
- pH Control: Buffered systems (pH 7–8) reduce acid/base-catalyzed degradation.
- Kinetic Profiling: Monitor stability via HPLC under varying temperatures (25–60°C) to identify degradation pathways and half-lives .
Basic: Which analytical techniques are standard for confirming the structure of this compound?
- NMR Spectroscopy: ¹H/¹⁹F NMR confirms substitution patterns (e.g., coupling constants for ortho-fluorine groups).
- Elemental Analysis: Validates stoichiometry (C, H, S, F content).
- X-Ray Crystallography: Resolves crystal packing and bond angles for unambiguous structural assignment .
Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing sulfonyl groups deactivate the benzene ring, directing electrophilic substitution to the meta position. Reactivity is quantified via:
- Hammett Plots: Correlate substituent effects (σ values) with reaction rates.
- DFT Calculations: Electron density maps identify nucleophilic/electrophilic sites, guiding functionalization strategies .
Basic: What are the primary applications of this compound in organic synthesis?
- Sulfonamide Synthesis: Reacts with amines (e.g., aniline) to form sulfonamides via nucleophilic displacement.
- Polymer Crosslinking: Bifunctional reactivity enables covalent network formation in specialty polymers.
- Fluorination Reagent: Transfers fluorine in catalytic cycles for aryl fluoride synthesis .
Advanced: What experimental approaches quantify trace impurities in this compound batches?
- Chromatography: Reverse-phase HPLC (C18 column, 254 nm UV detection) quantifies organic impurities.
- GC-MS: Identifies volatile byproducts (e.g., residual solvents).
- ICP-OES: Detects metal contaminants (e.g., Na⁺, K⁺) from synthesis reagents .
Advanced: How do steric and electronic factors affect the regioselectivity of this compound in multi-step syntheses?
- Steric Effects: Bulky substituents adjacent to sulfonyl groups hinder nucleophilic attack at proximal sites.
- Electronic Effects: Electron-deficient aromatic rings favor nucleophilic aromatic substitution (SNAr) at positions with lowest electron density, mapped via Mulliken charge analysis .
Basic: What environmental precautions are necessary when disposing of this compound waste?
- Neutralization: Hydrolyze with excess aqueous NaOH (pH >10) to convert fluoride into less hazardous salts.
- Waste Segregation: Collect in labeled containers for incineration at licensed facilities.
- Aquatic Toxicity Mitigation: Avoid release into waterways due to acute toxicity to aquatic organisms (LC50 <1 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
